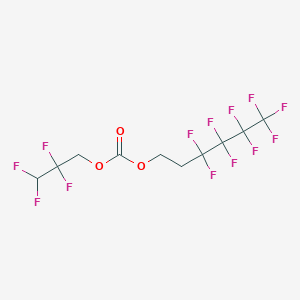

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate

Beschreibung

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester characterized by two distinct fluorinated segments: a perfluorohexyl chain and a tetrafluoropropyl group. This compound is synthesized via reactions involving fluorinated isocyanates or acyl chlorides, as inferred from analogous synthetic pathways for related fluorinated derivatives . Its molecular formula is C₁₀H₈F₁₂O₃, with a molecular weight of 404.15 g/mol . Fluorinated carbonates like this are valued for their chemical inertness, thermal stability, and hydrophobic properties, making them suitable for applications in advanced electrolytes, coatings, and specialty polymers.

Eigenschaften

Molekularformel |

C10H7F13O3 |

|---|---|

Molekulargewicht |

422.14 g/mol |

IUPAC-Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3-tetrafluoropropyl carbonate |

InChI |

InChI=1S/C10H7F13O3/c11-4(12)6(13,14)3-26-5(24)25-2-1-7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,1-3H2 |

InChI-Schlüssel |

ZIRDMXNMVFKDBP-UHFFFAOYSA-N |

Kanonische SMILES |

C(COC(=O)OCC(C(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chloroformate-Mediated Carbonate Formation

The most widely documented method involves reacting 1H,1H,2H,2H-perfluorohexanol with 2,2,3,3-tetrafluoropropyl chloroformate in the presence of a base. This one-step reaction proceeds via nucleophilic substitution, where the hydroxyl group of the fluorinated alcohol attacks the electrophilic carbonyl carbon of the chloroformate.

Reaction Conditions:

-

Solvent: Perfluoro(2-butyltetrahydrofuran) [P0867] or perfluorodecalin [P0837], which form a fluorous biphase system with organic solvents like toluene.

-

Base: Triethylamine or pyridine to neutralize HCl byproducts.

-

Temperature: 60–80°C for homogeneous mixing, followed by cooling to phase-separate the product.

Example Procedure:

-

Combine 1H,1H,2H,2H-perfluorohexanol (1.0 equiv) and triethylamine (1.2 equiv) in perfluoro(2-butyltetrahydrofuran).

-

Add 2,2,3,3-tetrafluoropropyl chloroformate (1.1 equiv) dropwise at 25°C.

-

Heat to 70°C for 4 hours, then cool to room temperature.

-

Separate the fluorous phase and isolate the product via rotary evaporation.

Transesterification with Fluorinated Alcohols

An alternative route employs transesterification between a methyl carbonate intermediate and 2,2,3,3-tetrafluoropropanol. This method avoids handling toxic chloroformates but requires stringent anhydrous conditions.

Reaction Conditions:

-

Solvent: Perfluoromethylcyclohexane [P0846], which facilitates azeotropic removal of methanol.

-

Temperature: 100–120°C under reflux.

Example Procedure:

-

React 1H,1H,2H,2H-perfluorohexanol with methyl chloroformate to form the methyl carbonate intermediate.

-

Add 2,2,3,3-tetrafluoropropanol and titanium(IV) isopropoxide.

-

Reflux for 12 hours, then distill off methanol.

Solvent Systems and Phase Separation

Fluorous Biphase Systems (FBS)

Fluorous solvents like perfluorodecalin [P0837] or perfluorohexane [P0839] are critical for enabling efficient catalyst recovery and product isolation. These solvents form homogeneous mixtures with organic phases at elevated temperatures but phase-separate upon cooling, simplifying purification.

Key Advantages:

-

Catalyst Reusability: Fluorous phases retain catalysts (e.g., Rh complexes), allowing reuse for >5 cycles without significant activity loss.

-

Product Purity: Organic phases contain >95% pure product post-separation.

Characterization and Analytical Data

Spectroscopic Confirmation:

-

¹⁹F NMR (CDCl₃): δ -81.2 (CF₃), -122.4 (CF₂), -126.8 (CF₂COO).

-

IR (neat): 1785 cm⁻¹ (C=O stretch), 1250–1150 cm⁻¹ (C-F stretches).

Physical Properties:

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow reactors to improve scalability and safety. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence Time | 30–60 minutes | Maximizes conversion |

| Temperature | 70–80°C | Balances kinetics/equilibrium |

| Solvent Ratio (FBS) | 1:1 (fluorous:organic) | Ensures phase separation |

Throughput: 1–2 kg/h per reactor module.

Emerging Methodologies

Analyse Chemischer Reaktionen

1H,1H,2H,2H-Perfluorohexyl-2,2,3,3-Tetrafluorpropylcarbonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von perfluorierten Carbonsäuren führt.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid, was zur Bildung von Alkoholderivaten führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Fluoratome durch andere Nucleophile wie Amine oder Thiole ersetzt werden

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren, Basen und spezifische Katalysatoren, um die gewünschten Umwandlungen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die eingesetzt werden.

Wissenschaftliche Forschungsanwendungen

1H,1H,2H,2H-Perfluorohexyl-2,2,3,3-Tetrafluorpropylcarbonat findet breite Anwendung in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Herstellung fluorierter Verbindungen.

Biologie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung fluorierter Biomoleküle für Bildgebungs- und Diagnosezwecke.

Medizin: Sie wird wegen ihres Potenzials in Arzneimittelträgersystemen untersucht, da sie stabil und biokompatibel ist.

Industrie: Die Verbindung wird bei der Herstellung von Spezialbeschichtungen und Materialien mit verbesserter chemischer Beständigkeit und Hydrophobizität eingesetzt .

Wirkmechanismus

Der Mechanismus, über den 1H,1H,2H,2H-Perfluorohexyl-2,2,3,3-Tetrafluorpropylcarbonat seine Wirkungen entfaltet, beruht hauptsächlich auf seiner Wechselwirkung mit molekularen Zielstrukturen über Fluoratome. Diese Wechselwirkungen können die physikalischen und chemischen Eigenschaften der Zielmoleküle verändern und zu Veränderungen in ihrem Verhalten und ihrer Funktion führen. Die beteiligten Pfade beinhalten oft Modifikationen an hydrophoben Wechselwirkungen und die Stabilisierung spezifischer molekularer Konformationen .

Wissenschaftliche Forschungsanwendungen

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate finds extensive use in scientific research across various fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: It is explored for its potential in drug delivery systems due to its stability and biocompatibility.

Industry: The compound is employed in the production of specialized coatings and materials with enhanced chemical resistance and hydrophobicity .

Wirkmechanismus

The mechanism by which 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to hydrophobic interactions and the stabilization of specific molecular conformations .

Vergleich Mit ähnlichen Verbindungen

Fluorinated Carbonates

- 1H,1H,7H-Perfluorohexyl Ethyl Carbonate (AY01497) : Shares the perfluorohexyl chain but substitutes the tetrafluoropropyl group with an ethyl group. Molecular formula: C₁₀H₈F₁₂O₃ (same as the target compound), but reduced fluorine density in the alkyl chain leads to lower hydrophobicity .

- 3-Fluoropropyl 1H,1H-Perfluorohexyl Carbonate (AY01431) : Contains a shorter fluorinated chain (3-fluoropropyl) and a perfluorohexyl group. The reduced fluorination decreases thermal stability compared to the target compound .

Fluorinated Ethers

Fluorinated Methacrylates

- 2,2,3,3-Tetrafluoropropyl Methacrylate : Contains a tetrafluoropropyl group but replaces the carbonate with a methacrylate ester. Used in fluoropolymer synthesis for coatings and membranes, leveraging its UV stability and low surface energy .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | C₁₀H₈F₁₂O₃ | 404.15 | 12 | Not reported | ~1.9* | Electrolytes, Coatings |

| 1H,1H,7H-Perfluorohexyl Ethyl Carbonate | C₁₀H₈F₁₂O₃ | 404.15 | 12 | Not reported | ~1.8* | Specialty solvents |

| TTE (Fluorinated Ether) | C₅H₄F₈O | 232.08 | 8 | 90–95 @ 760 mmHg | 1.58 | Lithium-ion batteries |

| 2,2,3,3-Tetrafluoropropyl Methacrylate | C₇H₈F₄O₂ | 200.13 | 4 | 120–125 | 1.35 | Fluoropolymer synthesis |

*Density estimated based on analogous perfluorinated compounds (e.g., 1H,1H,2H,2H-perfluorohexyl iodide: 1.94 g/cm³ ).

Key Observations:

- The target compound’s higher fluorine content (12 F atoms) compared to TTE (8 F) and methacrylates (4 F) enhances hydrophobicity and chemical resistance.

- Fluorinated carbonates generally exhibit higher molecular weights than ethers or methacrylates, impacting viscosity and solubility in formulations.

Electrolyte Additives

- The target compound’s carbonate group enables compatibility with polar solvents (e.g., ethylene carbonate), while its fluorinated chains improve electrolyte stability at high voltages. This dual functionality is superior to TTE, which lacks a polar functional group .

- In contrast, fluorinated methacrylates are unsuitable for electrolytes due to their polymerizable double bonds .

Surface Coatings

- The target compound’s perfluorohexyl chain provides lower surface energy (~10–15 mN/m) than ethyl-substituted carbonates (~18–22 mN/m), enhancing water-repellent properties . However, methacrylates like 2,2,3,3-tetrafluoropropyl methacrylate form durable polymeric films, which the target compound cannot achieve without polymerization .

Biologische Aktivität

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate (PFHTC) is a fluorinated organic compound notable for its unique chemical properties stemming from the presence of fluorine atoms. This compound has garnered attention in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its potential applications and safety.

- Molecular Formula : C₁₀H₆F₁₄O₃

- Molecular Weight : 440.13 g/mol

- CAS Number : 1980048-74-5

The structure of PFHTC contributes to its stability and hydrophobic characteristics, which can influence its interaction with biological systems.

PFHTC's biological activity is primarily influenced by its interaction with biological membranes and proteins. Research indicates that fluorinated compounds can exhibit unique interactions due to their hydrophobicity and ability to alter membrane dynamics.

- Membrane Interaction : Fluorinated compounds like PFHTC can integrate into lipid bilayers, affecting membrane fluidity and permeability. Studies have shown that such interactions can lead to altered cellular responses and potential cytotoxic effects .

- Protein Interaction : PFHTC may influence protein folding and stability. The presence of fluorine can enhance the binding affinity of certain proteins, possibly leading to altered enzymatic activities or receptor functions .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of PFHTC on various cell lines. The results indicate that:

- Cell Viability : Concentrations above a certain threshold (typically >100 µM) resulted in significant decreases in cell viability across multiple cell lines, including human fibroblasts and cancer cells .

- Mechanism of Toxicity : The cytotoxic effects are hypothesized to be due to oxidative stress induced by membrane disruption and subsequent apoptosis pathways .

Case Study 1: Membrane Protein Extraction

A study investigated the use of PFHTC as a surfactant for the extraction of membrane proteins from E. coli. The results demonstrated that PFHTC effectively solubilized lipid membranes while maintaining protein functionality. This suggests potential applications in biotechnological processes where membrane protein extraction is required .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of PFHTC against various bacterial strains. The findings revealed that PFHTC exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This property may be attributed to its ability to disrupt bacterial membranes .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.